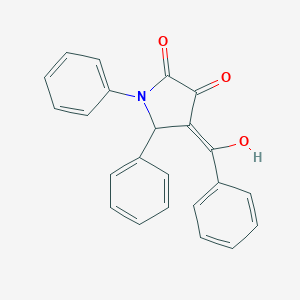
2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide (BDBH) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDBH is a hydrazone derivative that has been synthesized through various methods and has been shown to have a wide range of biological activities.
作用機序
The mechanism of action of 2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide is not fully understood, but it is believed to act through the inhibition of enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and has been suggested to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its potential anticancer and antimicrobial properties, this compound has been shown to have antioxidant and anti-inflammatory effects. This compound has also been suggested to have neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies on the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases are needed. Finally, more research is needed to fully understand the potential antimicrobial properties of this compound and its potential use as an alternative to traditional antibiotics.
合成法
2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide can be synthesized through the condensation reaction of 2-bromo-4'-methoxybenzohydrazide with 2,3-dimethoxybenzaldehyde. This reaction is typically carried out in a solvent such as ethanol or methanol and requires the use of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that is purified through recrystallization.
科学的研究の応用
2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide has been studied for its potential therapeutic applications in various areas of research. One of the main areas of interest is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential use as an antimicrobial agent, with promising results against various bacterial strains.
特性
分子式 |
C16H15BrN2O3 |
|---|---|
分子量 |
363.21 g/mol |
IUPAC名 |
2-bromo-N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-9-5-6-11(15(14)22-2)10-18-19-16(20)12-7-3-4-8-13(12)17/h3-10H,1-2H3,(H,19,20)/b18-10- |
InChIキー |
BZWDLDVSPHXYEY-ZDLGFXPLSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)/C=N\NC(=O)C2=CC=CC=C2Br |
SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC=C2Br |
正規SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)


![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)


